![molecular formula C7H7BrS B2479047 2-Bromo-3-methylthiophenol CAS No. 1263377-50-9](/img/structure/B2479047.png)
2-Bromo-3-methylthiophenol
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Overview
Description
2-Bromo-3-methylthiophene is used as a pharmaceutical intermediate. It is used to prepare pyrazolo [3,4-d]pyrimidine derivatives as inhibitors of human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus and rhinovirus. It is also used in the synthesis of oral α7 nicotinic receptor agonists .
Synthesis Analysis
The synthesis of 2-Bromo-3-methylthiophene can be achieved from N-Bromosuccinimide and 3-Methylthiophene . Autopolymerization of 2-bromo-3-methoxythiophene has been studied, where the products and reaction mechanism of the polymerization reaction were analyzed .Molecular Structure Analysis
The molecular formula of 2-Bromo-3-methylthiophene is C5H5BrS. It has an average mass of 177.062 Da and a monoisotopic mass of 175.929520 Da .Chemical Reactions Analysis
The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . The reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene was analyzed by investigating the gas, liquid, and solid states .Physical And Chemical Properties Analysis
2-Bromo-3-methylthiophene has a boiling point of 173-176 °C (lit.), a density of 1.572 g/mL at 25 °C (lit.), and a refractive index of n 20/D 1.572 (lit.). It is insoluble in water .Scientific Research Applications
Thermoelectric Materials
Poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials show promise due to their low weight, size, flexibility, and satisfactory thermoelectric performance, making them suitable for military and niche applications. Advances in PEDOT suggest a potential for developing novel organic thermoelectric materials with improved properties (R. Yue & Jingkun Xu, 2012).
Environmental Impact of Organochlorine Compounds
The environmental impact of chlorophenols, a class of organochlorine compounds, highlights the moderate toxic effects to mammalian and aquatic life, with potential for bioaccumulation being low. This study underscores the significance of understanding the environmental behavior of halogenated compounds, which could extend to brominated analogs like 2-Bromo-3-methylthiophenol (K. Krijgsheld & A. D. Gen, 1986).
Electrochemical Surface Finishing and Energy Storage
Research on Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) for electroplating and energy storage indicates the evolving applications of halogenated compounds in advanced technological areas. The versatility of these materials could point toward novel applications for compounds like 2-Bromo-3-methylthiophenol in similar contexts (T. Tsuda, G. Stafford, & C. Hussey, 2017).
Novel Brominated Flame Retardants
The shift towards novel brominated flame retardants (NBFRs) due to environmental and health concerns associated with traditional BFRs highlights the ongoing search for safer alternatives. This review emphasizes the importance of understanding the occurrence, toxicity, and environmental fate of NBFRs, which could be relevant for evaluating new compounds like 2-Bromo-3-methylthiophenol (E. A. Zuiderveen, J. Slootweg, & J. de Boer, 2020).
Safety and Hazards
properties
IUPAC Name |
2-bromo-3-methylbenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZXIPKHWMGBMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methylthiophenol |
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